2-Thiophen-2-yl-benzooxazol-5-ylamine

描述

2-Thiophen-2-yl-benzooxazol-5-ylamine is a chemical compound with the molecular formula C11H8N2OS and a molecular weight of 216.26 g/mol . It is a benzooxazole derivative, which means it contains a benzene ring fused to an oxazole ring. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophen-2-yl-benzooxazol-5-ylamine typically involves the reaction of 2-aminothiophene with 2-chlorobenzooxazole under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF). The reaction mixture is heated to a temperature of around 100-120°C for several hours to ensure complete conversion of the starting materials to the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Additionally, purification techniques like recrystallization or chromatography would be employed to obtain the final product in a pure form .

化学反应分析

Types of Reactions

2-Thiophen-2-yl-benzooxazol-5-ylamine can undergo various types of chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group, if present, can be reduced to an amine.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of a nitro group would produce an amine .

科学研究应用

Synthesis of 2-Thiophen-2-yl-benzooxazol-5-ylamine

The synthesis of this compound typically involves multi-step organic reactions, often beginning with the formation of the benzooxazole ring followed by thiophene substitution. Recent methodologies emphasize efficiency and yield, utilizing techniques such as microwave-assisted synthesis and solvent-free conditions to enhance reaction rates and product purity .

Anticancer Properties

Research has indicated that compounds containing the benzooxazole moiety exhibit significant anticancer activity. For instance, derivatives of this compound have been evaluated for their cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (NCI-H460). In vitro studies demonstrated that certain derivatives inhibited cell proliferation effectively, with some compounds showing IC50 values below 10 µM .

Antiviral Activity

The compound has shown promise in antiviral applications, particularly against dengue virus. Studies have reported that derivatives related to this compound possess inhibitory effects on the viral polymerase, demonstrating submicromolar activity against all four serotypes of dengue virus . This positions the compound as a potential candidate for further development into antiviral therapeutics.

Anticonvulsant Effects

Recent investigations into the anticonvulsant properties of related thiophene derivatives indicate that they can protect against seizures in animal models. For example, specific compounds demonstrated efficacy in maximal electroshock and pentylenetetrazole-induced seizure models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Anticancer Studies

A study published in Medicinal Chemistry reported the synthesis of several derivatives based on this compound, which were screened for anticancer activity. The most potent compound exhibited an IC50 value of 8 µM against MCF-7 cells, highlighting the importance of structural modifications in enhancing biological activity .

Antiviral Research

In another study focusing on antiviral applications, a series of benzooxazole derivatives were synthesized and tested against the dengue virus. The results indicated that certain modifications to the thiophene ring significantly improved antiviral potency, making these compounds viable candidates for further development as antiviral agents .

Conclusion and Future Directions

The compound this compound showcases a broad spectrum of biological activities with significant potential in medicinal chemistry. Its applications span from anticancer to antiviral therapies, supported by promising case studies and ongoing research efforts.

Future studies should focus on:

- Mechanistic Studies : Understanding the exact mechanisms through which these compounds exert their biological effects.

- Clinical Trials : Progressing from preclinical studies to clinical trials to evaluate safety and efficacy in humans.

- Structure–Activity Relationship (SAR) Studies : Further exploration of SAR to optimize lead compounds for enhanced therapeutic profiles.

Data Tables

作用机制

The mechanism of action of 2-Thiophen-2-yl-benzooxazol-5-ylamine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The exact pathways involved would vary based on the specific biological activity being studied .

相似化合物的比较

Similar Compounds

2,5-Bis(5-tert-butyl-benzoxazol-2-yl)thiophene: A benzoxazole derivative known for its fluorescent properties.

2-Thiophen-2-yl-benzooxazol-5-ylamine: Another benzoxazole derivative with similar structural features.

Uniqueness

This compound is unique due to its specific combination of a thiophene ring and a benzooxazole ring. This unique structure imparts specific chemical and physical properties that make it valuable for various research applications .

生物活性

2-Thiophen-2-yl-benzooxazol-5-ylamine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

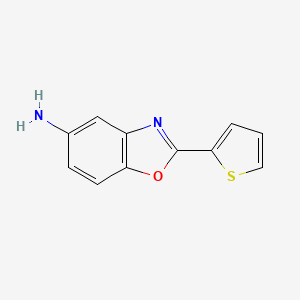

Chemical Structure

The compound has the following chemical structure:

Synthesis

The synthesis of this compound typically involves the reaction between 2-aminothiophene and 2-chlorobenzooxazole under specific conditions, leading to the formation of the target compound with good yields.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

Antiviral Activity

The compound has also been evaluated for antiviral properties. A study on its efficacy against influenza A virus demonstrated promising results, with certain derivatives showing IC50 values lower than 1.0 µM, indicating strong antiviral potential .

Table 2: Antiviral Efficacy of Derivatives of this compound

| Compound | IC50 (µM) | Virus Target |

|---|---|---|

| Derivative A | <1.0 | Influenza A |

| Derivative B | 0.7 | Hepatitis B Virus |

The biological activity of this compound is believed to be mediated through its interaction with specific molecular targets within pathogens. The thiophene ring structure allows for various non-covalent interactions, including hydrogen bonding and π–π stacking, which enhance its binding affinity to biological macromolecules.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, the antimicrobial efficacy of this compound was tested against a panel of pathogens. The compound demonstrated significant inhibitory effects on bacterial growth, particularly against Staphylococcus aureus, suggesting its potential as a therapeutic agent in treating bacterial infections.

Case Study 2: Antiviral Screening

A series of derivatives based on the core structure of this compound were synthesized and screened for antiviral activity against influenza A virus. The results indicated that modifications to the structure could enhance antiviral potency, highlighting the importance of structure–activity relationship (SAR) studies in drug development.

属性

IUPAC Name |

2-thiophen-2-yl-1,3-benzoxazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2OS/c12-7-3-4-9-8(6-7)13-11(14-9)10-2-1-5-15-10/h1-6H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRSQBVAYYVOKFY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=NC3=C(O2)C=CC(=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70349574 | |

| Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52331-74-5 | |

| Record name | 2-(2-Thienyl)-5-benzoxazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=52331-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Thiophen-2-yl-benzooxazol-5-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70349574 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。